N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAMGXUTMFFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Amination
A highly effective method involves the reaction of sulfonyl chlorides with primary or secondary amines under mild conditions:
-
- Sulfonyl chloride (pyridine-3-sulfonyl chloride derivative)
- Cyclooctylamine (primary aliphatic amine)
- Base: N,N-diisopropylethylamine (Hünig’s base)
- Solvent: Dry acetonitrile (MeCN)
- Temperature: Room temperature (rt)
- Reaction time: Approximately 16 hours
Procedure:
The amine and base are mixed in dry MeCN, followed by the addition of the sulfonyl chloride. The mixture is stirred at rt for 16 hours. After reaction completion, solvent evaporation and purification (e.g., HPLC) yield the sulfonamide product.Outcome:
This method typically results in moderate to good yields (around 40-70%) of sulfonamide derivatives with high chemoselectivity, preserving sensitive functional groups such as hydrazinyl substituents on the pyridine ring.
Chemoselective Amination of Halo(hetero)arene Sulfonyl Halides
Recent studies have demonstrated the use of chemoselective amination of halo(hetero)arene sulfonyl chlorides or fluorides to introduce amine substituents selectively:
-
- Use of sulfonyl fluorides as alternatives to sulfonyl chlorides for enhanced selectivity and stability.
- Two-step parallel double amination allowing introduction of multiple amine groups.
- Solvent: N-methylpyrrolidone (NMP) for high-temperature reactions (~140 °C).
- Base: Hünig’s base (i-Pr2NEt).
-
- High chemoselectivity towards SNAr-active electrophilic centers activated by electron-withdrawing groups on the pyridine ring.
- Avoids intermediate solvent evaporation, streamlining synthesis.
- Yields range from 25% to 73% depending on substrate and conditions.
Application to this compound:
The hydrazinyl group at the 6-position can be introduced or preserved during this amination step, given the mildness and selectivity of the reaction conditions.
Representative Data Table of Reaction Conditions and Yields
| Step | Reactants | Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyridine-3-sulfonyl chloride + Cyclooctylamine | i-Pr2NEt base, MeCN, rt, 16 h | Acetonitrile | Room temp | 40-70 | High chemoselectivity, mild conditions |
| 2 | Sulfonyl fluoride + Cyclooctylamine | i-Pr2NEt base, NMP, 140 °C, 6-12 h | N-Methylpyrrolidone | 140 °C | 25-73 | Two-step parallel amination possible |
Research Findings and Notes
Sulfonyl chlorides are generally more reactive than sulfonyl fluorides, but sulfonyl fluorides offer better stability and selectivity in multi-step syntheses involving sensitive groups such as hydrazinyl moieties.
The presence of electron-withdrawing atoms in the pyridine ring (e.g., nitrogen atoms in azines) activates the ring for nucleophilic aromatic substitution, facilitating selective amination at the 6-position.
The use of sterically hindered bases such as N,N-diisopropylethylamine helps to neutralize generated HCl and promotes smooth sulfonamide formation without side reactions.
Purification by HPLC is essential to isolate pure this compound due to the potential formation of side products and incomplete reactions.
Chemical Reactions Analysis
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The sulfonamide moiety can also interact with enzymes or receptors, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, a comparison is drawn with structurally related sulfonamides and pyridine derivatives. Key analogues include:
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide
This compound differs only in the cycloalkyl substituent (cyclopentyl vs. cyclooctyl). However, the shorter carbon chain may decrease lipophilicity compared to the cyclooctyl analogue, affecting membrane permeability .
| Property | This compound | N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide |
|---|---|---|
| Cycloalkyl Group | Cyclooctyl (8-membered ring) | Cyclopentyl (5-membered ring) |
| Molecular Weight | Higher (due to larger substituent) | Lower |
| Lipophilicity (LogP) | Likely higher | Likely lower |
| Steric Effects | Increased hindrance | Reduced hindrance |
3-Chloro-N-phenyl-phthalimide
1, ) shares a nitrogen-containing heterocyclic core. Unlike this compound, it lacks a sulfonamide group and hydrazine functionality, which are critical for interactions with metalloenzymes. Its applications are primarily in polymer synthesis rather than bioactivity .
Generic Sulfonamide Analogues
Sulfonamides such as sulfamethoxazole and acetazolamide share the sulfonamide motif but differ in their core structures. These compounds exhibit well-documented carbonic anhydrase inhibition, suggesting that this compound may have similar mechanistic pathways. However, the hydrazinylpyridine backbone could introduce unique binding modes or off-target effects.
Research Findings and Implications
- Enzyme Inhibition: The hydrazinyl group in this compound may act as a coordinating ligand for metal ions in enzyme active sites, a property less pronounced in non-hydrazine analogues.
- Solubility Challenges : The cyclooctyl group’s hydrophobicity may limit aqueous solubility, a drawback compared to smaller cycloalkyl or aryl sulfonamides.
- Synthetic Complexity : Introducing the cyclooctyl group requires specialized reagents and conditions, as evidenced by synthetic routes for related compounds (e.g., 3-chloro-N-phenyl-phthalimide, which emphasizes high-purity intermediates) .
Biological Activity
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a pyridine ring. The cyclooctyl moiety contributes to the compound's lipophilicity, potentially enhancing its membrane permeability and biological activity.
The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. By blocking this pathway, sulfonamides like this compound exhibit bacteriostatic effects, preventing bacterial replication without directly killing the bacteria .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro assays demonstrated effective inhibition against various strains of Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 0.5 |
| Escherichia coli | 16 | Ciprofloxacin | 4 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 8 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity against several viruses. Studies have reported its effectiveness against influenza and other viral pathogens, with IC50 values indicating significant inhibition of viral replication.
| Virus Type | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| Influenza A | 5.0 | Oseltamivir | 0.1 |
| Herpes Simplex Virus | 10.0 | Acyclovir | 0.5 |
| Cytomegalovirus | 15.0 | Ganciclovir | 1.0 |
Case Studies and Research Findings
A significant study published in Frontiers in Chemistry explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The research utilized molecular docking techniques to predict binding affinities and elucidate potential interactions with target enzymes involved in bacterial and viral pathways .
Key Findings:
- The compound exhibited high binding affinity to dihydropteroate synthase, supporting its role as a competitive inhibitor.
- In vivo studies indicated that the compound reduced bacterial load in infected animal models significantly compared to controls.
Q & A
Q. What are the recommended synthetic routes for N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthesis Strategies : The compound’s sulfonamide and hydrazinyl groups suggest coupling reactions (e.g., sulfonylation of pyridine derivatives with cyclooctylamine) or nucleophilic substitution. For example, highlights sulfonamide synthesis via coupling sulfonyl chlorides with amines under anhydrous conditions .
- Optimization : Monitor reaction temperature (e.g., 0–5°C for hydrazine stability) and stoichiometry to avoid side products. Use HPLC () to confirm purity (>95%) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR : Compare and spectra with computational predictions (e.g., using NIST Chemistry WebBook protocols in ) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism ( details similar sulfonamide characterization) .
Q. What stability challenges arise during storage of hydrazinyl-sulfonamide derivatives, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrazine groups are prone to oxidation; sulfonamides may hydrolyze under acidic/basic conditions.
- Storage Protocols : Store in inert atmospheres (argon) at –20°C, with desiccants to prevent moisture ( recommends similar practices) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide binding to carbonic anhydrase).
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories ( validates computational methods via NIST data) .
- Validation : Cross-reference predictions with experimental IC values from enzyme inhibition assays.
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS ( details drug metabolism protocols) .
- Data Interpretation : Apply compartmental modeling (e.g., WinNonlin) to estimate clearance and bioavailability.
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Hypothesis Testing :
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance ( emphasizes iterative data analysis) .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
Methodological Answer:
Q. How can researchers differentiate between off-target effects and specific target modulation in phenotypic assays?
Methodological Answer:
- Counter-Screens : Test against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuity.
- Proteomics : Perform SILAC/TMT labeling to identify differentially expressed proteins post-treatment ( references similar approaches) .
Advanced Methodological Considerations
Q. What strategies enhance the reproducibility of in vivo efficacy studies for this compound?
Methodological Answer:
- Animal Models : Use syngeneic or PDX models with standardized dosing (e.g., mg/kg BID).
- Endpoint Selection : Prioritize biomarkers validated in prior studies (e.g., cyclophosphamide’s alkylating activity in ) .
Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s scaffold?
Methodological Answer:
- Fragment Screening : Use SPR or ITC to identify high-affinity fragments binding to adjacent pockets.
- Structure-Activity Relationships (SAR) : Systematically modify hydrazine/sulfonamide groups ( provides morpholine-sulfonamide SAR insights) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
